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Abstract

R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione
(TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse
transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This
document provides a comprehensive technical overview of R82913, including its mechanism of
action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed
experimental protocols for key assays and visualizations of relevant biological pathways and
experimental workflows are presented to support further research and development efforts in
the field of antiretroviral drug discovery.

Introduction

The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle,
responsible for converting the single-stranded viral RNA genome into double-stranded DNA,
which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes
it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors
(NNRTISs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit
of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the
enzyme, thereby inhibiting its DNA polymerase activity.[4]
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R82913, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-
butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1
agent due to its high potency and selectivity.[2] This guide delves into the technical details of
R82913, providing valuable data and methodologies for the scientific community.

Mechanism of Action

R82913 functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding
pocket, a hydrophobic pocket located approximately 10 A from the catalytic site of the enzyme.
[4] This binding event does not compete with the binding of deoxynucleotide triphosphates
(dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts
the enzyme's active site, thereby preventing the proper positioning of the primer and template
for catalysis and ultimately inhibiting DNA synthesis.[4]

The high selectivity of R82913 for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases
is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues
lining the NNRTI binding pocket between these enzymes.

Quantitative Efficacy and Toxicity Data

The in vitro antiviral activity and cytotoxicity of R82913 have been evaluated in various cell
lines. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference

Median ICso (LM) CEM 0.15 2]

50% Cytotoxic
Concentration (CCso) CEM 46 [2]

(UM)

Selectivity Index

CEM ~307 [2]
(CCso/ICs0)

Table 1: In Vitro Antiviral Activity and Cytotoxicity of R82913 against HIV-1 in CEM cells.
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Parameter Template Value Reference

IDso (UM) Heteropolymer (rRNA)  0.01 [2]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by R82913.

Resistance Profile

A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For
R82913, the primary mutation associated with high-level resistance is a substitution at position
188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine
(Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility
to R82913.[5] Other mutations within the NNRTI binding pocket have also been associated with
reduced sensitivity to R82913, often in combination with other mutations.

Mutation(s) Fold Change in Susceptibility Reference

Y188L >100-fold decrease [5]

20-fold decrease (in a patient 5]

isolate)
I/V179D 7-fold decrease [5]
L100I + Y181C - [6]
L100I + Y188H - [6]
K103N - [6]
L100I + E138K - [6]

Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to R82913. Note: "-" indicates
that a specific fold-change value was not provided in the cited literature.

Pharmacokinetics

Limited human pharmacokinetic data for R82913 is available from a phase | dose-finding study
in AIDS patients. The study revealed that R82913 has low oral bioavailability, which was not
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significantly improved by co-administration with probenecid. Trough plasma concentrations
following oral administration were generally below the 90% inhibitory concentration (ICo0) for
HIV-1.

Parameter Administration Route  Observation Reference
Oral Bioavailability Oral Low
Trough Plasma Levels  Oral Below 1Ca0

Table 4: Summary of Pharmacokinetic Observations of R82913 in Humans.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-
Radioactive)

This protocol is a representative method for determining the 50% inhibitory dose (IDso) of a
compound against HIV-1 RT.

Materials:
o Recombinant HIV-1 Reverse Transcriptase (RT)

e Reaction Buffer (e.g., 50 mM Tris-HCI, pH 7.8, 60 mM KCI, 2 mM DTT, 5 mM MgClz, 0.1%
Triton X-100)

e Poly(A) template and Oligo(dT)1s primer

e Biotin-11-dUTP and unlabeled dTTP

o Streptavidin-coated microplates

o Peroxidase-labeled anti-digoxigenin antibody
e Peroxidase substrate (e.g., ABTS)

¢ Stop solution (e.g., 1% SDS)
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e Test compound (R82913) dissolved in DMSO

Procedure:

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the
test compound in DMSO and then further dilute in reaction buffer.

e Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template,
oligo(dT)1s primer, biotin-11-dUTP, and unlabeled dTTP.

e Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.

« Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction
mixture.

¢ |ncubation: Incubate the reaction mixture at 37°C for 1 hour.

o Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate
for 1 hour at 37°C to allow the biotinylated DNA product to bind.

e Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20)
to remove unbound components.

o Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate
for 1 hour at 37°C.

» Washing: Repeat the washing step.

e Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a
color change is observed.

o Stop Reaction: Add the stop solution to each well.

o Measurement: Read the absorbance at the appropriate wavelength using a microplate
reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the control and determine the IDso value using a dose-response curve.[7]
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Cell-Based Antiviral Assay (p24 Antigen Assay)

This protocol describes a method to determine the 50% inhibitory concentration (ICso) of a

compound against HIV-1 replication in a susceptible cell line.

Materials:

CEM-SS cells (or other susceptible T-lymphoblastoid cell line)

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and
antibiotics)

HIV-1 laboratory strain (e.g., HIV-1 1lIB)

Test compound (R82913)

96-well microtiter plates

HIV-1 p24 antigen capture ELISA kit

COz2 incubator

Procedure:

Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10% cells per well
in 100 pL of culture medium.

Compound Addition: Prepare serial dilutions of the test compound in culture medium and
add 100 pL to the appropriate wells. Include a no-drug control.

Virus Infection: Add 50 uL of a pre-titered dilution of HIV-1 to each well.

Incubation: Incubate the plates at 37°C in a 5% COz: incubator for 7 days.

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free
supernatant from each well.

p24 Antigen Quantification: Determine the amount of p24 antigen in each supernatant
sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the
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manufacturer's instructions.[8][9]

o Data Analysis: Calculate the percent inhibition of p24 production for each compound
concentration compared to the virus control and determine the ICso value from a dose-
response curve.

Visualizations
HIV-1 Reverse Transcription Signhaling Pathway

The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which
is the target of R82913.
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Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of R82913.

Experimental Workflow for NNRTI Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like
R82913.
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Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse
transcriptase inhibitors.
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R82913 Binding and Inhibition of HIV-1 Reverse
Transcriptase

This diagram illustrates the logical relationship of R82913 binding to the NNRTI pocket and its
inhibitory effect on HIV-1 RT.
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Caption: Allosteric inhibition of HIV-1 RT by R82913 binding to the NNRTI pocket.

Conclusion

R82913 is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating
significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor
provides a clear rationale for its antiviral activity. However, the development of resistance,
primarily through the Y188L mutation, and its low oral bioavailability represent significant
hurdles for its clinical development. The data and protocols presented in this guide offer a
valuable resource for researchers working on the discovery and development of novel NNRTIs,
providing a foundation for designing improved analogs with enhanced resistance profiles and
pharmacokinetic properties. Further research into the structure-activity relationships of the
TIBO class of compounds may lead to the identification of next-generation NNRTIs with
superior clinical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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